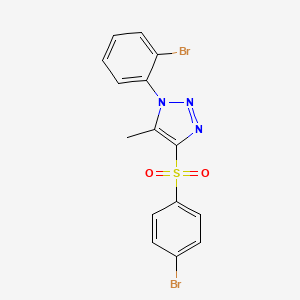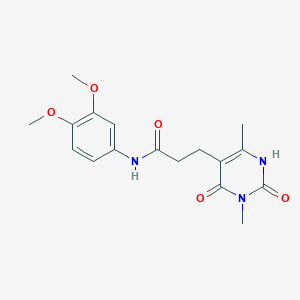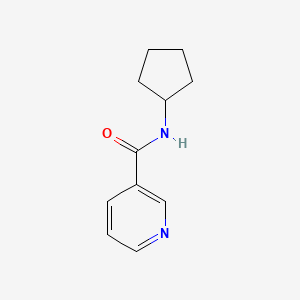
N-cyclopentylpyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentylpyridine-3-carboxamide (CYPC) is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CYPC belongs to the class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5). In
Wirkmechanismus
N-cyclopentylpyridine-3-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and learning and memory processes. N-cyclopentylpyridine-3-carboxamide binds to a site on the receptor that is distinct from the glutamate binding site and enhances the activity of mGluR5, leading to an increase in signaling and synaptic plasticity.
Biochemical and Physiological Effects:
Studies have shown that N-cyclopentylpyridine-3-carboxamide can enhance long-term potentiation (LTP) and improve cognitive function in animal models of Fragile X syndrome and autism. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of addiction by reducing drug-seeking behavior and withdrawal symptoms. In addition, N-cyclopentylpyridine-3-carboxamide has been shown to have anti-inflammatory effects and may have potential therapeutic benefits in the treatment of neuroinflammatory disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-cyclopentylpyridine-3-carboxamide in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor without affecting other receptors or neurotransmitter systems. However, one limitation of using N-cyclopentylpyridine-3-carboxamide is its relatively low potency compared to other mGluR5 PAMs, which may require higher concentrations of the compound to achieve the desired effect.
Zukünftige Richtungen
Future research on N-cyclopentylpyridine-3-carboxamide could focus on optimizing its potency and selectivity for mGluR5, as well as exploring its potential therapeutic benefits in the treatment of neurological disorders and addiction. Further studies could also investigate the biochemical and physiological effects of N-cyclopentylpyridine-3-carboxamide on other neurotransmitter systems and signaling pathways. Finally, the development of more efficient synthesis methods for N-cyclopentylpyridine-3-carboxamide could facilitate its use in future research and clinical applications.
Conclusion:
In conclusion, N-cyclopentylpyridine-3-carboxamide is a synthetic compound that has potential applications in various scientific research fields. Its selectivity for mGluR5 and ability to enhance synaptic plasticity make it an attractive candidate for the treatment of neurological disorders and addiction. Further research is needed to optimize its potency and selectivity and explore its potential therapeutic benefits.
Synthesemethoden
The synthesis of N-cyclopentylpyridine-3-carboxamide involves the reaction of cyclopentylmagnesium bromide with 3-pyridinecarboxylic acid chloride. The resulting product is then purified through recrystallization to obtain N-cyclopentylpyridine-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-cyclopentylpyridine-3-carboxamide has been shown to have potential applications in various scientific research fields. It has been studied extensively for its role in the treatment of neurological disorders such as Fragile X syndrome, autism, and addiction. N-cyclopentylpyridine-3-carboxamide has also been shown to have potential therapeutic benefits in the treatment of depression, anxiety, and schizophrenia.
Eigenschaften
IUPAC Name |
N-cyclopentylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c14-11(9-4-3-7-12-8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADNNWJTVVPKGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentylpyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

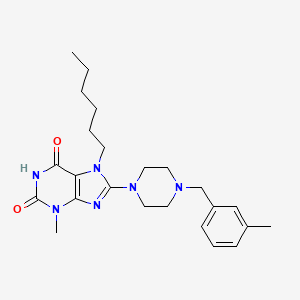
![Methyl 2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2631898.png)
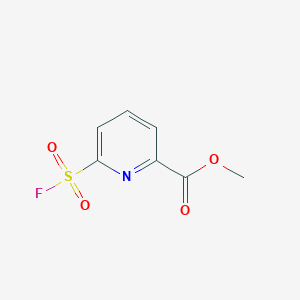
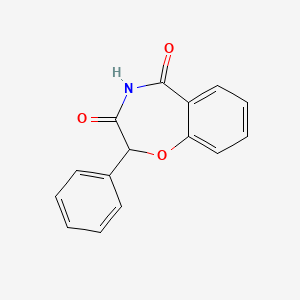
![(2,3-Dihydro-1H-cyclopenta[b]indol-4-yl)-acetic acid](/img/structure/B2631907.png)
![(E)-3,4-dimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2631909.png)
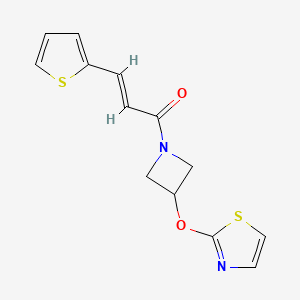
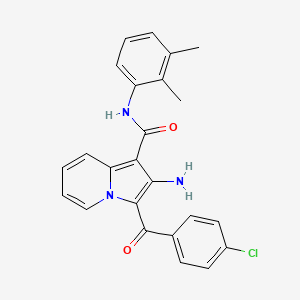
![2-Phenoxy-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]propan-1-one](/img/structure/B2631914.png)
![6-amino-1-phenyl-4-pyridin-3-yl-3-(trifluoromethyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B2631915.png)
![Methyl 2-amino-2-(3-methyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2631917.png)
